3-Tetradecylthiophene

Description

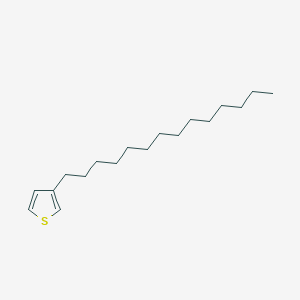

Structure

3D Structure

Properties

IUPAC Name |

3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIOINMYGTXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-67-7 | |

| Record name | Thiophene, 3-tetradecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50565159 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110851-66-6 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Properties of 3-Tetradecylthiophene

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-tetradecylthiophene, a key organic semiconductor material. It details the molecule's structural and physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and visualizes its structure and application pathways. All quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction

This compound is an alkylated thiophene derivative that has garnered significant interest in the fields of materials science and organic electronics. The molecule consists of a five-membered aromatic thiophene ring substituted with a long, fourteen-carbon alkyl chain (a tetradecyl group). This long alkyl chain imparts enhanced solubility and processability, making it an excellent building block for creating solution-processable organic electronic devices.[1] Its unique electronic properties, combined with its capacity to form stable thin films, are crucial for improving charge transport in applications such as organic field-effect transistors (OFETs), organic photovoltaic cells (solar cells), and conductive polymers.[1] This guide serves as a technical resource, consolidating key data on its molecular structure, properties, and relevant experimental methodologies.

Molecular Identification and Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and registry number. These core identifiers are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Myristylthiophene | [2] |

| CAS Number | 110851-66-6 | [1][2][3][4][5] |

| Molecular Formula | C18H32S | [1][2][3] |

| Molecular Weight | 280.51 g/mol | [1][3] |

| PubChem ID | 14900816 | [1] |

The molecular structure features the tetradecyl chain attached to the third carbon atom of the thiophene ring.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various technologies. The compound is typically a liquid at room temperature with a relatively high boiling point.

| Property | Value | Reference |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 0.905 g/cm³ | [3] |

| Melting Point | 13 °C | [5] |

| Boiling Point | 122 °C @ 0.5 mmHg | [5] |

| Refractive Index | n20D 1.49 | [1] |

Experimental Protocols: Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound is commonly achieved via cross-coupling reactions. A representative method is the Kumada coupling reaction, which involves the nickel-catalyzed reaction of a Grignard reagent with an organic halide.

Objective: To synthesize this compound from 3-bromothiophene and 1-bromotetradecane.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromotetradecane

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask. Add a solution of 1-bromotetradecane in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine) and allow it to stir until the magnesium is consumed, forming tetradecylmagnesium bromide.

-

Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromothiophene and the NiCl₂(dppe) catalyst in anhydrous THF. Cool the solution in an ice bath.

-

Slowly add the prepared tetradecylmagnesium bromide solution to the 3-bromothiophene solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel with hexanes as eluent) to yield pure this compound.

References

An In-depth Technical Guide to the Electronic and Optical Properties of Poly(3-tetradecylthiophene)

Introduction

Poly(3-tetradecylthiophene) (P3TDT) is a member of the poly(3-alkylthiophene) (P3AT) family, a class of conductive polymers extensively studied for their applications in organic electronics. These applications include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of P3ATs are significantly influenced by the length of the alkyl side chain, which affects the polymer's solubility, morphology, and, consequently, its electronic and optical characteristics.

The tetradecyl (C14) side chain in P3TDT imparts high solubility in common organic solvents, facilitating solution-based processing for device fabrication. However, the long, flexible side chains can also influence the intermolecular packing and crystallinity of the polymer backbone, which are crucial for efficient charge transport. While specific experimental data for P3TDT is less abundant in scientific literature compared to its shorter-chain counterparts like poly(3-hexylthiophene) (P3HT), its properties can be understood and inferred from the well-established trends observed within the P3AT series. This guide provides a comprehensive overview of the core electronic and optical properties of P3TDT, supported by comparative data from related P3ATs, detailed experimental protocols, and workflow visualizations.

Synthesis of Poly(this compound)

The synthesis of regioregular P3TDT is crucial for achieving optimal electronic properties, as a well-defined head-to-tail (HT) arrangement of the monomer units leads to a more planar backbone, promoting intermolecular π-π stacking and enhancing charge mobility. The most common methods for synthesizing regioregular P3ATs are Grignard Metathesis (GRIM) polymerization and oxidative polymerization.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a preferred method for achieving high regioregularity. The process typically involves the reaction of a 2-bromo-5-iodo-3-tetradecylthiophene monomer with a Grignard reagent, followed by nickel-catalyzed polymerization. This living chain-growth method allows for control over the molecular weight and results in a high percentage of HT couplings.[1]

Oxidative Polymerization

Chemical oxidative polymerization, often using ferric chloride (FeCl₃) as an oxidant, is a simpler and more direct method.[2] While effective, it can sometimes lead to lower regioregularity and a broader molecular weight distribution compared to the GRIM method. The monomer, this compound, is polymerized in a suitable solvent like chloroform.[3]

References

Navigating the Challenges of 3-Tetradecylthiophene Polymers: A Technical Guide to Solubility and Processability

For Immediate Release – This technical guide provides an in-depth analysis of the solubility and processability of poly(3-tetradecylthiophene) (P3TDT), a key polymer in the development of advanced organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data, outlines detailed experimental protocols, and visualizes complex processes to facilitate the integration of P3TDT into novel applications.

Core Properties: Solubility and Molecular Characteristics

The processability of poly(3-alkylthiophene)s (P3ATs), including P3TDT, is fundamentally governed by its solubility in organic solvents and its molecular weight characteristics. The long tetradecyl side chain on the thiophene backbone significantly enhances solubility compared to shorter-chain analogs like the widely studied poly(3-hexylthiophene) (P3HT). This improved solubility is advantageous for solution-based processing techniques.[1]

While specific quantitative solubility data for P3TDT is not extensively published, the behavior of its close analog, poly(3-dodecylthiophene) (P3DDT), provides valuable insights. Generally, P3ATs are soluble in aromatic and chlorinated hydrocarbons.

Table 1: Qualitative Solubility of Poly(3-alkylthiophene) Analogs

| Solvent | Polymer Analog | Solubility | Reference |

| Tetrahydrofuran (THF) | P3DDT | Soluble | [2] |

| Chloroform | P3HT | Good (up to 38 mg/mL) | [3] |

| Toluene | P3DDT | Soluble | [1][4] |

| Chlorobenzene | P3HT | Soluble | [5] |

| 1,2,4-Trichlorobenzene | P3ATs | Good (especially for high MW) |

Note: The longer tetradecyl side chain of P3TDT is expected to confer solubility characteristics superior to or at least on par with P3DDT and P3HT.

The molecular weight and its distribution, the polydispersity index (PDI), are critical parameters that influence the resulting film morphology, charge transport properties, and overall device performance.

Table 2: Molecular Weight Data for Long-Chain Poly(3-alkylthiophene) Analogs

| Polymer | Number-Average MW (Mn) (kDa) | Weight-Average MW (Mw) (kDa) | Polydispersity Index (PDI or Đ) | Synthesis Method | Reference |

| P3DDT | 5.3 | - | - | Not Specified | [6] |

| P3DDT | 14.8 | - | - | Not Specified | [6] |

| P3DDT | 59.0 | - | - | Not Specified | [6] |

| P3OT | 38.0 | - | ~1.3-1.5 | GRIM | [7] |

| P3HT | 39.0 | - | ~1.3-1.5 | GRIM | [7] |

| P3BT | 11.0 | - | ~1.3-1.5 | GRIM | [7] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for achieving consistent material properties and device performance. The following sections provide standardized protocols for the synthesis, characterization, and processing of P3TDT.

Synthesis of Regioregular P3TDT via GRIM Polymerization

The Grignard Metathesis (GRIM) method is a robust and widely adopted technique for synthesizing regioregular, head-to-tail coupled P3ATs, which is essential for achieving high charge carrier mobility.

Materials:

-

2,5-dibromo-3-tetradecylthiophene (monomer)

-

tert-Butylmagnesium chloride (Grignard reagent) in a suitable solvent (e.g., THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (reaction solvent)

-

Methanol, Hexane, Chloroform (for purification)

Procedure:

-

Monomer Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2,5-dibromo-3-tetradecylthiophene monomer in anhydrous THF in a Schlenk flask.

-

Grignard Metathesis: Slowly add one equivalent of tert-butylmagnesium chloride to the monomer solution at room temperature. Stir the mixture for approximately 1-2 hours to facilitate the magnesium-halogen exchange.

-

Polymerization: In a separate flask, dissolve a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF. Add this catalyst solution to the monomer-Grignard mixture. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Reaction Quenching: Allow the polymerization to proceed for a controlled time (e.g., 2 hours) to target a specific molecular weight. Quench the reaction by slowly adding methanol.

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the crude polymer by filtration.

-

Perform a Soxhlet extraction sequence with methanol, hexane, and finally chloroform to remove catalyst residues, oligomers, and to fractionate the polymer by solubility.

-

The final, regioregular P3TDT product is recovered by precipitating the chloroform fraction in methanol and drying under vacuum.

-

Caption: P3TDT Synthesis Workflow via GRIM.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.

Instrumentation & Conditions:

-

GPC System: Equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for organic-soluble polymers (e.g., polystyrene-divinylbenzene based).

-

Mobile Phase (Eluent): HPLC-grade Tetrahydrofuran (THF) or 1,2,4-Trichlorobenzene (TCB). TCB is often used at elevated temperatures for high molecular weight or less soluble polymers.[8]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40 °C for THF; up to 150 °C for TCB.[8]

-

Calibration: Use polystyrene standards for creating a calibration curve.

Sample Preparation:

-

Accurately weigh 1-2 mg of the purified P3TDT polymer.[9]

-

Dissolve the polymer in the mobile phase (e.g., THF) to a final concentration of 1-2 mg/mL. Lower concentrations should be used for higher molecular weight samples to ensure complete dissolution and avoid column overloading.[9]

-

Allow the solution to dissolve completely, typically for several hours or overnight with gentle agitation.[9] Avoid sonication, which can cause chain scission.

-

Filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial before analysis to remove any particulate matter.[9]

Thin-Film Fabrication by Spin Coating

Spin coating is a widely used technique to produce uniform thin films from solution for device fabrication. The final film thickness and morphology are highly sensitive to processing parameters.

Equipment & Materials:

-

Spin Coater

-

P3TDT solution (e.g., 5-20 mg/mL in chloroform or chlorobenzene)[10]

-

Substrates (e.g., silicon wafers, glass, ITO-coated glass)

-

Hotplate

-

Inert atmosphere glovebox (recommended for annealing)

Procedure:

-

Solution Preparation: Prepare a solution of P3TDT in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired concentration. Ensure the polymer is fully dissolved.

-

Substrate Cleaning: Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol) and/or plasma treatment to ensure a pristine surface for film deposition.

-

Deposition:

-

Place the substrate on the spin coater chuck and secure it with a vacuum.

-

Dispense a controlled amount of the polymer solution onto the center of the substrate.

-

Start the spin coating program. A typical program might be 1500-4000 rpm for 30-60 seconds.[10] The spin speed is a primary determinant of film thickness.

-

-

Annealing (Post-treatment):

-

Transfer the coated substrate to a hotplate, preferably within an inert atmosphere to prevent oxidative degradation.

-

Anneal the film at a temperature typically between 110-150 °C for 10-30 minutes to improve crystallinity and molecular ordering.[10]

-

Caption: Spin Coating Workflow for P3TDT Thin Films.

Logical Relationships in P3TDT Processing

The interplay between solvent properties, polymer solution behavior, and final film morphology is a critical consideration for achieving desired device characteristics. The choice of solvent dictates not only if the polymer will dissolve but also the conformation of the polymer chains in solution, which in turn influences the self-assembly process during film formation.

Caption: Influence of Solvent on Film Morphology.

In "good" solvents like chloroform, P3TDT chains are well-solvated and adopt a more expanded, coiled conformation. Rapid solvent evaporation during spin coating can kinetically trap this less-ordered state, leading to a more amorphous film. Conversely, solvents with higher boiling points or the use of solvent mixtures can promote pre-aggregation of polymer chains in solution. During film formation, these aggregates can more readily organize into well-ordered, crystalline domains, which are generally beneficial for charge transport. Post-deposition thermal annealing is a crucial step to further enhance this crystallinity regardless of the initial solvent choice.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structures of spin-coated and annealed monolayer and multilayer poly(3-dodecylthiophene) thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Influence of molecular weight on polymorphs and temperature-induced structure evolution of regioregular poly(3-dodecylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Poly(3-alkylthiophene)s (P3ATs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a prominent class of conductive polymers that have garnered substantial research interest for their application in organic electronics.[1] Their utility in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is well-established.[1][2][3] The most widely studied member of this family is regioregular poly(3-hexylthiophene) (P3HT), often serving as a benchmark material in organic solar cell research.[4][5]

The electronic and physical properties of P3ATs are critically dependent on their molecular structure, particularly the regioregularity of the polymer chain.[1] The asymmetrical nature of the 3-alkylthiophene monomer allows for three distinct coupling arrangements during polymerization: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[6] A high percentage of HT couplings results in a regioregular polymer with a planar backbone, which facilitates strong intermolecular π-π stacking. This ordered structure is crucial for efficient charge transport and optimal optoelectronic properties.[1] Conversely, regio-irregular polymers, containing a random mix of couplings, have a twisted backbone that disrupts conjugation and diminishes performance.[1][6]

This guide provides an in-depth technical overview of P3ATs, with a focus on their synthesis, structural characterization, and the profound impact of regioregularity and alkyl side-chain length on their optoelectronic properties.

Synthesis of Regioregular Poly(3-alkylthiophene)s

The synthesis of regioregular P3ATs is paramount to achieving high-performance materials. Several methods have been developed to control the regiochemistry of the polymerization, including the McCullough, Rieke, and Grignard Metathesis (GRIM) methods.[6][7] The GRIM method is particularly noteworthy for its ability to produce highly regioregular P3ATs at room temperature and on a large scale.[8][9]

Grignard Metathesis (GRIM) Polymerization

The GRIM method is a chain-growth polymerization that allows for the synthesis of P3ATs with predetermined molecular weights and narrow molecular weight distributions.[8] The reaction proceeds through a magnesium-halogen exchange on a 2,5-dihalo-3-alkylthiophene monomer, followed by a nickel-catalyzed cross-coupling polymerization.

Experimental Protocol: GRIM Synthesis of Poly(3-hexylthiophene) (P3HT)

Materials:

-

2,5-dibromo-3-hexylthiophene

-

tert-butylmagnesium chloride (2 M solution in diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Metathesis: In a reaction flask, dissolve 2,5-dibromo-3-hexylthiophene (5 mmol) in anhydrous THF. To this solution, add a 2 M solution of tert-butylmagnesium chloride (2.5 mL, 5 mmol) via syringe. The reaction mixture is then gently refluxed for 2 hours. After this period, more than 90% of the monomer should be consumed.[8]

-

Polymerization: After cooling the reaction mixture to room temperature, add Ni(dppp)Cl₂ (0.1 mmol) as a suspension in 1 mL of anhydrous THF. The polymerization is typically allowed to proceed for a set amount of time, which can be varied to control molecular weight.

-

Quenching: The reaction is quenched by the addition of methanol.

-

Purification: The crude polymer is precipitated in methanol and collected. Further purification is achieved by Soxhlet extraction, sequentially with methanol, and then the polymer is extracted with chloroform.[10] The chloroform is then evaporated to yield the purified, regioregular P3HT.

Structural Characterization

Regioregularity and its Impact on Polymer Structure

The degree of HT coupling, or regioregularity, is a critical parameter that dictates the morphology and electronic properties of P3ATs. High regioregularity allows the polymer chains to adopt a planar conformation, which promotes the formation of crystalline lamellar structures with close π-π stacking. This ordered packing is essential for efficient charge transport. In contrast, regio-irregular chains with HH and TT couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation.[6]

Experimental Protocol: ¹H NMR Spectroscopy for Regioregularity Determination

The regioregularity of P3HT can be quantified using ¹H NMR spectroscopy by analyzing the integration of the α-methylene protons of the hexyl side chain.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified P3HT in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: The chemical shift of the α-methylene protons is sensitive to the type of coupling.

-

Calculation: The percentage of regioregularity (%RR) is calculated using the following formula:

%RR = [Integral(2.80 ppm) / (Integral(2.80 ppm) + Integral(2.58 ppm))] * 100

Optoelectronic Properties and Characterization

The electronic properties of P3ATs are intrinsically linked to their structure. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and the charge carrier mobility.

Experimental Protocol: UV-Vis Spectroscopy for Optical Properties

UV-Vis spectroscopy is used to investigate the electronic transitions in P3ATs and provides insight into the degree of conjugation and aggregation in thin films.

Procedure:

-

Solution Preparation: Prepare a dilute solution of the P3AT in a suitable solvent (e.g., chloroform).

-

Thin Film Deposition: Deposit a thin film of the P3AT onto a transparent substrate (e.g., glass or quartz) using techniques like spin coating or drop casting.[12][13]

-

Data Acquisition: Record the absorption spectra of both the solution and the thin film over a wavelength range of approximately 300-800 nm.[12]

-

Analysis: The absorption maximum (λmax) in solution corresponds to the π-π* transition of individual polymer chains. In the solid state (thin film), aggregation and increased planarity of the polymer backbone lead to a red-shift (bathochromic shift) in the absorption spectrum, often with the appearance of vibronic shoulders.[14] The optical bandgap (Eg) can be estimated from the onset of absorption in the thin film spectrum.

Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Procedure:

-

Working Electrode Preparation: A thin film of the P3AT is deposited onto a conductive substrate, such as indium tin oxide (ITO) coated glass, which serves as the working electrode.[9]

-

Electrochemical Cell Setup: A three-electrode cell is used, containing the P3AT-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[15] The cell is filled with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[15] Ferrocene is often added as an internal standard.

-

Data Acquisition: The potential of the working electrode is scanned, and the resulting current is measured.

-

Analysis: The onset of the oxidation peak (Eox) and the onset of the reduction peak (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to vacuum) using the following equations:

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

Properties of Poly(3-alkylthiophene)s: A Comparative Overview

The properties of P3ATs can be tuned by varying the length of the alkyl side chain, the molecular weight, and the regioregularity.

Table 1: Influence of Alkyl Side-Chain Length on the Properties of Regioregular P3ATs

| Property | Poly(3-butylthiophene) (P3BT) | Poly(3-hexylthiophene) (P3HT) | Poly(3-octylthiophene) (P3OT) | Reference(s) |

| Melting Temperature (Tm) | ~321 °C | ~235 °C | ~175 °C | [16] |

| Optical Bandgap (Eg) | ~2.0 eV | ~1.9 eV | ~2.0 eV | [6][12] |

| HOMO Level | -4.6 to -5.0 eV | -4.7 to -5.2 eV | -5.1 eV | [1] |

| LUMO Level | ~-3.0 eV | ~-3.2 eV | ~-3.1 eV | [17][18] |

| Hole Mobility (µh) | Lower than P3HT | Up to 0.1 cm²/Vs | Lower than P3HT | [6][19] |

| Power Conversion Efficiency (PCE) in OPVs | ~2.4% | ~3.6% | ~1.5% | [4][6] |

Note: Values can vary depending on molecular weight, regioregularity, and processing conditions.

Table 2: Influence of Regioregularity and Molecular Weight on the Properties of P3HT

| Property | Low Regioregularity (~84-88%) | High Regioregularity (>95%) | Low Molecular Weight (<15 kDa) | High Molecular Weight (>30 kDa) | Reference(s) |

| Crystallinity | Lower | Higher | Lower | Higher | [5][20] |

| Electrical Conductivity (S/cm) | ~2 | ~5 | - | - | [5] |

| Hole Mobility (µh) | Significantly lower | Up to 0.1 cm²/Vs | 10⁻⁵ - 10⁻⁴ cm²/Vs | 10⁻³ - 10⁻² cm²/Vs | [19][21] |

| HOMO Level (eV) | ~-5.25 | ~-4.99 | ~-5.10 | ~-5.10 | [5][20] |

Note: Values are illustrative and can vary based on specific synthesis and processing conditions.

Applications in Organic Electronics

The favorable electronic properties and solution processability of P3ATs make them ideal candidates for a range of organic electronic devices.

Organic Photovoltaics (OPVs)

P3HT is a workhorse p-type (donor) material in bulk heterojunction (BHJ) organic solar cells, typically blended with a fullerene derivative such as[22][22]-phenyl-C₆₁-butyric acid methyl ester (PCBM) as the n-type (acceptor) material.[22][23] In a BHJ solar cell, the donor and acceptor materials form an interpenetrating network, providing a large interfacial area for exciton dissociation.

Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of regioregular P3ATs makes them excellent semiconductor materials for the active channel in OFETs.[24] The performance of P3HT-based OFETs is highly dependent on the molecular weight and regioregularity of the polymer, as these factors influence the crystallinity and packing of the polymer chains in the thin film.[19]

Sensors

P3ATs are also utilized in various sensing applications. Their electrical properties can be modulated by the presence of certain analytes, making them suitable for chemical and biological sensors.

Conclusion

Poly(3-alkylthiophene)s, and in particular regioregular P3HT, are a cornerstone of organic electronics research. Their properties are intricately linked to their chemical structure, with regioregularity, molecular weight, and alkyl side-chain length playing crucial roles in determining their performance in devices. The ability to control these parameters through synthetic methods like GRIM polymerization, coupled with a thorough understanding of their characterization through techniques such as NMR, UV-Vis, and CV, allows for the rational design and optimization of P3ATs for a wide array of applications, from renewable energy to advanced sensing technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scielo.br [scielo.br]

- 14. Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. web.stanford.edu [web.stanford.edu]

- 22. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Measuring order in regioregular poly(3-hexylthiophene) with solid-state 13C CPMAS NMR | NIST [nist.gov]

- 24. researchgate.net [researchgate.net]

Charge Transport in Thiophene-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based polymers have emerged as a cornerstone in the field of organic electronics, offering a unique combination of solution processability, tunable electronic properties, and good environmental stability. Their application in a wide array of devices, from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and bioelectronics, is fundamentally underpinned by their ability to efficiently transport charge carriers. This technical guide provides an in-depth exploration of the core principles governing charge transport in these materials, methodologies for their characterization, and a summary of key performance data.

Fundamentals of Charge Transport in Thiophene-Based Polymers

Charge transport in thiophene-based polymers is a complex process influenced by factors at both the molecular and macroscopic levels. Unlike their inorganic counterparts, charge carriers (holes and electrons) in these materials are not free-moving but are localized entities known as polarons. The transport of these polarons occurs through a hopping mechanism between localized states.

Intra-chain vs. Inter-chain Transport: Charge transport can be broadly categorized into two pathways:

-

Intra-chain transport: This refers to the movement of charge carriers along the conjugated backbone of a single polymer chain. This process is generally efficient due to the delocalized π-electron system.

-

Inter-chain transport: This involves the hopping of charge carriers between adjacent polymer chains. This is often the rate-limiting step in overall charge transport and is highly dependent on the molecular packing and morphology of the polymer film.[1]

The efficiency of charge transport is therefore critically dependent on the polymer's microstructure. Highly ordered, crystalline regions with significant π-π stacking facilitate efficient inter-chain hopping, leading to higher charge carrier mobilities.[2] Conversely, amorphous or disordered regions hinder charge transport.[1]

Several key factors influence the charge transport properties of thiophene-based polymers:

-

Regioregularity: The precise arrangement of side chains on the polymer backbone significantly impacts its ability to self-assemble into ordered structures. Regioregular poly(3-hexylthiophene) (P3HT) is a classic example where a high degree of head-to-tail linkages promotes planarity and crystallization, leading to enhanced mobility.[1][3]

-

Molecular Weight: Higher molecular weight polymers can bridge disordered regions between crystalline domains, providing continuous pathways for charge transport and thus improving mobility.[1][4] However, at very high molecular weights, processability can become a challenge.

-

Morphology and Processing: The choice of solvent, deposition technique (e.g., spin-coating, drop-casting), and post-deposition treatments like thermal annealing play a crucial role in controlling the film morphology.[2][5] For instance, using high-boiling-point solvents can slow down film formation, allowing more time for the polymer chains to self-organize.[4]

-

Doping: The intentional introduction of dopants can significantly increase the charge carrier concentration, leading to a substantial enhancement in electrical conductivity.[6][7] Doping can be achieved through chemical oxidation (p-type) or reduction (n-type).[7]

Quantitative Data on Charge Transport Properties

The following tables summarize key charge transport parameters for various thiophene-based polymers under different conditions, as reported in the literature.

Table 1: Hole Mobility in Poly(3-hexylthiophene) (P3HT) Measured by Field-Effect Transistor (FET)

| Regioregularity | Molecular Weight (kDa) | Solvent for Deposition | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | Reference |

| >95% | 54 | Chloroform | 150 | ~0.1 | [3] |

| Not Specified | Not Specified | Chloroform (aged) | Not Specified | up to 0.1 | [8] |

| Not Specified | Not Specified | p-xylene | Not Specified | 10⁻² - 10⁻¹ | [2] |

| High | 13 - 18 | Not Specified | Not Specified | 10⁻⁴ | [9] |

| High | 34 - 121 | Not Specified | Not Specified | 10⁻⁵ | [9] |

Table 2: Charge Carrier Mobility in Thiophene-Based Polymers Measured by Time-of-Flight (TOF)

| Polymer | Carrier Type | Mobility (cm²/Vs) | Notes | Reference |

| P(NDI2OD-T2) | Electron | 0.06 ± 0.01 | Room temperature | [10] |

| P3HT:PCBM (1:1 wt ratio) | Hole and Electron | Balanced mobility | Nearly independent of electric field | [11][12] |

Table 3: Electrical Conductivity of Doped Thiophene-Based Polymers

| Polymer | Dopant | Electrical Conductivity (S/cm) | Notes | Reference |

| PODTT-4T | FeCl₃ | up to 408 | Chloroform-processed film | [5] |

| EHT6-20DPP | FeCl₃ | 93.28 | DPP-based polymer | [10] |

Experimental Protocols

Accurate characterization of charge transport properties is crucial for understanding and improving thiophene-based polymers. The following sections detail the methodologies for key experiments.

Field-Effect Transistor (FET) Fabrication and Characterization

Organic Field-Effect Transistors (OFETs) are a primary tool for determining the charge carrier mobility of semiconducting polymers.

Methodology:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. To improve the interface quality, the SiO₂ surface is often treated with a hydrophobic self-assembled monolayer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).[3]

-

Source-Drain Electrode Deposition: Source and drain electrodes (typically gold) are patterned on the dielectric layer through photolithography and lift-off or by using a shadow mask during thermal evaporation.

-

Polymer Film Deposition: The thiophene-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, p-xylene). The solution is then deposited onto the substrate, typically by spin-coating, to form a thin active layer.

-

Annealing: The device is often annealed at a specific temperature to improve the crystallinity and morphology of the polymer film, which can enhance device performance.[2]

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. By applying a gate voltage (V_G) and a source-drain voltage (V_DS), the source-drain current (I_DS) is measured. The charge carrier mobility (µ) can be extracted from the transfer characteristics (I_DS vs. V_G) in the saturation regime using the following equation:

I_DS = (µ * C_i * W) / (2 * L) * (V_G - V_T)²

where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_T is the threshold voltage.

Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in the bulk of a material.

Methodology:

-

Sample Preparation: A thick film (typically several micrometers) of the polymer is sandwiched between two electrodes, at least one of which is semi-transparent (e.g., indium tin oxide, ITO).

-

Carrier Generation: A short pulse of light with a photon energy greater than the bandgap of the polymer is used to generate electron-hole pairs near the semi-transparent electrode.

-

Carrier Drift: An external electric field is applied across the sample, causing one type of charge carrier (electrons or holes, depending on the polarity of the field) to drift across the film towards the counter-electrode.

-

Signal Detection: The motion of the charge carriers induces a transient photocurrent, which is measured as a function of time using an oscilloscope.

-

Mobility Calculation: The transit time (t_T) is the time it takes for the carriers to travel across the film of thickness L. The mobility (µ) is then calculated using the equation:

µ = L² / (V * t_T)

where V is the applied voltage.

Space-Charge-Limited Current (SCLC) Measurement

The Space-Charge-Limited Current (SCLC) method is another technique to determine the bulk charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.

Methodology:

-

Device Fabrication: A single-carrier device is fabricated by sandwiching the polymer film between two electrodes with appropriate work functions to ensure ohmic injection of only one type of charge carrier (either electrons or holes).

-

I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Mobility Extraction: In the ideal case of a trap-free semiconductor with ohmic contacts, the J-V characteristic is governed by the Mott-Gurney law in the SCLC regime:

J = (9/8) * ε_r * ε_0 * µ * (V²/L³)

where ε_r is the relative permittivity of the material, ε_0 is the permittivity of free space, µ is the charge carrier mobility, and L is the film thickness. By plotting J vs. V², the mobility can be extracted from the slope of the linear region.

Conductive Atomic Force Microscopy (C-AFM)

Conductive Atomic Force Microscopy (C-AFM) is a powerful technique for probing charge transport at the nanoscale and mapping the conductivity of a polymer film with high spatial resolution.

Methodology:

-

Sample Preparation: A thin film of the thiophene-based polymer is deposited on a conductive substrate.

-

Scanning: A conductive AFM tip is brought into contact with the sample surface. A bias voltage is applied between the tip and the substrate.

-

Current Mapping: As the tip scans across the surface, the local current flowing through the tip is measured by a sensitive current amplifier. This generates a map of the local conductivity of the film, which can be correlated with the simultaneously acquired topography map.[8][13]

-

I-V Spectroscopy: By holding the tip at a specific location, the bias voltage can be swept to obtain a local current-voltage (I-V) curve, providing insights into the local charge transport mechanisms.[14]

Visualizing Concepts and Workflows

The following diagrams illustrate key concepts and experimental workflows related to charge transport in thiophene-based polymers.

Caption: Chemical structure of regioregular poly(3-hexylthiophene) (P3HT).

Caption: Charge transport mechanisms in thiophene-based polymers.

References

- 1. cui.umn.edu [cui.umn.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. High-performance polymer field-effect transistors: from the perspective of multi-level microstructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "A disposable polymer field effect transistor (FET) for pH measurement" by Chuan Gao, Xiaoshan Zhu et al. [repository.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 7. Conductive Atomic Force Microscopy (C-AFM) Mode - AFMWorkshop [afmworkshop.com]

- 8. Conductive AFM (C-AFM) | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nanosurf.com [nanosurf.com]

- 14. Conductive AFM | ORNL [ornl.gov]

From Coal Tar Impurity to Pharmaceutical Staple: A Technical Guide to the History and Discovery of Thiophene

For Immediate Release

A deep dive into the serendipitous discovery of thiophene in coal tar, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its history, the pivotal experiments that led to its isolation, and its journey to becoming a crucial scaffold in modern medicine.

This whitepaper details the pivotal moment in 1882 when Viktor Meyer, through a failed lecture demonstration, uncovered a hidden component in coal tar-derived benzene. This contaminant, thiophene, would go on to become a cornerstone of heterocyclic chemistry and a vital component in numerous pharmaceuticals. The guide provides a thorough examination of the historical context, the experimental protocols of the era, and the logical progression of scientific inquiry that turned an anomaly into a discovery.

The Serendipitous Discovery of Thiophene

In 1882, the scientific community believed the "indophenin test" to be a reliable indicator for the presence of benzene. This test involved mixing the sample with isatin and concentrated sulfuric acid, which produced a deep blue color in the presence of crude benzene. However, when Professor Viktor Meyer performed this demonstration with highly purified benzene, the characteristic blue color failed to appear.[1] This unexpected result led Meyer to a crucial deduction: the indophenin reaction was not indicative of benzene itself, but rather of an unknown impurity within the coal tar-derived benzene.[1] This marked the beginning of the journey to isolate and identify this mysterious compound.

The logical process that guided Viktor Meyer from a failed experiment to a significant discovery can be visualized as follows:

Caption: Logical workflow of Viktor Meyer's discovery of thiophene.

The Composition of Coal Tar: A Rich Source of Aromatic Compounds

Coal tar, a byproduct of the destructive distillation of coal to produce coke, is a complex mixture of organic compounds. Its composition varies depending on the type of coal and the carbonization process. The light oil fraction, which distills at temperatures up to 170°C, is a primary source of aromatic hydrocarbons.

| Fraction | Distillation Temperature Range (°C) | Key Aromatic Components | Thiophene and Derivatives Content |

| Light Oil | Up to 170 | Benzene, Toluene, Xylenes | Present as a significant impurity |

| Middle Oil | 170 - 230 | Naphthalene, Phenols, Cresols | Lower concentrations |

| Heavy Oil | 230 - 270 | Naphthalene, Cresols | Trace amounts |

| Anthracene Oil | 270 - 400 | Anthracene, Phenanthrene, Carbazole | Negligible |

| Pitch | Residue | Complex polycyclic aromatic hydrocarbons | Not typically present |

Note: The exact composition and boiling ranges can vary. Thiophene's boiling point (84°C) is very close to that of benzene (80.1°C), making their separation by simple distillation challenging.

Experimental Protocols: The Isolation and Identification of Thiophene

Fractional Distillation of Coal Tar

The initial step was the fractional distillation of crude coal tar to obtain the light oil fraction, which is rich in benzene and its close-boiling contaminants.

Methodology:

-

Apparatus: A distillation apparatus consisting of a large retort connected to a condenser and a series of receiving vessels.

-

Procedure:

-

Crude coal tar was heated in the retort.

-

The vapors were passed through the condenser.

-

Fractions were collected at different temperature ranges. The fraction distilling up to approximately 170°C, known as the light oil, was collected for further processing.

-

Separation of Thiophene from Benzene

Due to the close boiling points of benzene and thiophene, chemical methods were necessary for their separation. The higher reactivity of thiophene towards electrophilic substitution was exploited.

Methodology: Sulfuric Acid Washing

-

Reagents: Concentrated sulfuric acid.

-

Procedure:

-

The benzene-rich fraction was agitated with concentrated sulfuric acid.

-

Thiophene, being more reactive, undergoes sulfonation to form thiophene-2-sulfonic acid, which is soluble in the sulfuric acid layer. Benzene reacts much more slowly under these conditions.

-

The mixture was allowed to settle, and the lower sulfuric acid layer containing the sulfonated thiophene was separated.

-

The remaining benzene was washed with water and a dilute solution of sodium hydroxide to remove any residual acid, followed by a final water wash.

-

The purified benzene was then redistilled.

-

The Indophenin Test for Detection

This colorimetric test was crucial for both the initial discovery and for monitoring the purification process.

Methodology:

-

Reagents:

-

Isatin

-

Concentrated sulfuric acid

-

Sample to be tested (e.g., a fraction from the distillation)

-

-

Procedure:

-

A small amount of the sample was mixed with a crystal of isatin.

-

Concentrated sulfuric acid was carefully added to the mixture.

-

The formation of a deep blue color indicated the presence of thiophene. The absence of this color was used to confirm the purity of the benzene.

-

The proposed workflow for isolating and identifying thiophene from coal tar in the 19th century can be visualized as follows:

Caption: Experimental workflow for the isolation and identification of thiophene.

Quantitative Analysis of Thiophene in Coal Tar

Historical quantitative data from the late 19th century is scarce. However, modern analytical techniques have provided a clearer picture of the thiophene content in coal tar. The concentration of thiophene and its derivatives can vary significantly depending on the coal source and carbonization conditions.

| Coal Type/Source | Thiophene Content (% w/w in light oil) | Benzothiophene Content (% w/w in middle oil) | Dibenzothiophene Content (% w/w in heavy oil) |

| Typical Bituminous Coal | 0.5 - 1.5 | 0.2 - 0.8 | 0.1 - 0.5 |

| High-Sulfur Coal | Up to 3.0 | Up to 1.5 | Up to 1.0 |

Note: These are approximate ranges based on modern analyses and may not precisely reflect the composition of the coal tar used by Viktor Meyer.

Conclusion: From Annoyance to Asset

The discovery of thiophene is a classic example of serendipity in science, where an unexpected experimental result led to a significant breakthrough. Initially considered a mere contaminant of benzene, thiophene's unique chemical properties and its structural similarity to benzene have made it an invaluable building block in the development of a wide range of pharmaceuticals, including anti-inflammatory drugs, antihistamines, and antipsychotics. This journey from a coal tar impurity to a cornerstone of medicinal chemistry underscores the importance of curiosity-driven research and the potential for discovery in the most unexpected of places.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Substituted Thiophenes

Thiophene and its derivatives are fundamental heterocyclic building blocks in a vast array of pharmaceuticals and functional materials.[1] The precise substitution pattern on the thiophene ring is critical to a molecule's function, making unambiguous structural characterization an essential aspect of research and development. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize 3-substituted thiophenes, complete with experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of substituted thiophenes.[1] Both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, allowing for the definitive assignment of substituent position and conformation.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The electronic nature of the substituent at the C3 position significantly influences the chemical shifts (δ) of the thiophene ring's protons and carbons. Electron-donating groups typically cause upfield shifts (lower δ), while electron-withdrawing groups cause downfield shifts (higher δ). The tables below present comparative data for three representative 3-substituted thiophenes, illustrating these effects.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

| Compound | H2 | H4 | H5 | Substituent Protons |

|---|---|---|---|---|

| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) |

| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - |

| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |

|---|---|---|---|---|---|

| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |

| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.9 (OCH₃) |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of 3-substituted thiophenes.[1]

-

Sample Preparation:

-

Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the spectrometer probes to maximize magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Spectral Width: Set to approximately 12-15 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Visualization: NMR Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule and to confirm the integrity of the thiophene ring. Vibrations associated with the C-H, C=C, and C-S bonds of the ring, as well as those from the substituent, provide a characteristic spectral fingerprint.

Data Presentation: Key IR Absorption Frequencies

Substituted thiophenes exhibit several characteristic bands in their IR spectra. The precise frequencies can be influenced by the nature of the substituent.

Table 3: Characteristic IR Absorption Bands for 3-Monosubstituted Thiophenes [2]

| Vibration Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Ring C-H Stretching | 3120 - 3050 | Aromatic C-H stretch, confirming the presence of protons on the ring. |

| Ring Stretching | ~1590 and ~1400 | C=C stretching vibrations within the five-membered heterocyclic ring. |

| C-H In-Plane Deformation | 1239 - 1220 | Bending vibrations of the C-H bonds within the plane of the ring. |

| C-H Out-of-Plane Deformation | 900 - 650 | Bending vibrations of the C-H bonds out of the plane of the ring; often multiple bands appear in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Run a background scan of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-650 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

If necessary, an ATR correction can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.

-

Label the significant peaks corresponding to key functional groups and ring vibrations.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the thiophene ring. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic properties of the substituent.

Data Presentation: UV-Vis Absorption Maxima

The conjugation of a substituent at the 3-position with the thiophene ring is generally weaker than that of a substituent at the 2-position.[3] This results in different absorption characteristics. The λmax values for polymers based on 3-substituted thiophenes are often found in the 400-500 nm range.[4]

Table 4: UV-Vis Absorption Data for Selected 3-Substituted Thiophene-Based Polymers (in solution) [4]

| Polymer | λmax (nm) | Energy (eV) |

|---|---|---|

| Poly(3-methoxythiophene) (PMOT) | 452 | 2.75 |

| Poly(3-thiopheneethanol) (PTE) | 419 | 2.96 |

| Poly(3-thiophenemethanol) (PTM) | 405 | 3.06 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or DMF). The concentration should be chosen to yield an absorbance between 0.1 and 1.0 at λmax.

-

Fill a quartz cuvette with the sample solution.

-

Fill a matching reference cuvette with the pure solvent.

-

-

Instrument Setup:

-

Place the reference cuvette in the appropriate holder in the spectrophotometer.

-

Run a baseline correction or "auto zero" using the pure solvent.

-

-

Data Acquisition:

-

Replace the reference cuvette with the sample cuvette.

-

Scan the desired wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For 3-substituted thiophenes, the fragmentation is highly dependent on the nature of the substituent.

Data Presentation: Fragmentation Patterns

Upon electron ionization (EI), 3-substituted thiophenes typically show a prominent molecular ion (M⁺). The subsequent fragmentation pathways can be complex. In some cases, such as with 3-methyl-thiophene-2-carboxylic acid, an "ortho-effect" can activate specific fragmentation pathways like the loss of H₂O.[5] However, it is often difficult to differentiate between 2- and 3-substituted isomers based solely on their mass spectra.[6][7]

Table 5: Key Data from Electron Ionization Mass Spectrometry

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

|---|

| 3-Methylthiophene | C₅H₆S | 98.17 | 98 (M⁺), 97 (M-H)⁺, 83 (M-CH₃)⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For volatile compounds, a direct injection or GC-MS interface is used.

-

For less volatile solids, a direct insertion probe is employed. A small amount of sample is placed on the probe tip, which is then inserted into the ion source and heated to induce vaporization.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which are used to deduce the structure.

-

Visualization: Integrated Characterization Workflow

For the unambiguous identification of an unknown 3-substituted thiophene, an integrated approach is essential.

References

- 1. benchchem.com [benchchem.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. scielo.br [scielo.br]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Role of Alkyl Chain Length in the Physicochemical Properties of Polythiophenes

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The molecular design of semiconducting polymers is crucial for tuning their optoelectronic properties and enabling specific functionalities. Among these, poly(3-alkylthiophene)s (P3ATs) have been extensively studied. The alkyl side chains, while not part of the conjugated backbone, play a pivotal role in determining the polymer's solubility, thermal behavior, solid-state morphology, and ultimately, its charge transport characteristics. This technical guide provides a comprehensive overview of the influence of alkyl side-chain length on the key properties of polythiophenes, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying relationships through structured diagrams. Understanding these structure-property relationships is essential for the rational design of novel conjugated materials for applications ranging from organic electronics to biomedical sensors.

Introduction

Polythiophenes are a class of conjugated polymers that have become cornerstone materials in organic electronics due to their excellent charge carrier mobility, environmental stability, and processability.[1][2] The introduction of alkyl side chains at the 3-position of the thiophene ring was a critical breakthrough, rendering the otherwise insoluble polythiophene backbone processable from common organic solvents.[3] However, the role of these side chains extends far beyond simple solubilization. The length of the alkyl chain directly influences the polymer's ability to self-assemble into ordered structures in the solid state, a feature that is paramount for efficient charge transport.[4] This guide will explore the intricate relationship between the number of carbon atoms in the alkyl side chain and the resulting thermal, optical, morphological, and electrical properties of P3ATs.

Synthesis of Poly(3-alkylthiophene)s with Varied Side Chains

The synthesis of well-defined, regioregular P3ATs is essential for systematic studies and high-performance devices. Regioregularity refers to the exclusive head-to-tail (HT) coupling of the 3-alkylthiophene monomer units, which allows the polymer to adopt a planar conformation and form highly ordered crystalline structures.[1][5] Methods like the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst Transfer Polycondensation (KCTP) are widely used to achieve high regioregularity (>95%).[6][7]

Generalized Experimental Protocol: Kumada Catalyst Transfer Polymerization (KCTP)

A common method for synthesizing P3ATs with controlled molecular weight and high regioregularity is KCTP.[6]

-

Monomer Preparation: The process begins with the synthesis of 2-bromo-3-alkylthiophene monomers. This is typically achieved by brominating the corresponding 3-alkylthiophene at the 2-position using N-bromosuccinimide (NBS) in a solvent mixture like chloroform and acetic acid.[6]

-

Grignard Metathesis: The 2-bromo-3-alkylthiophene monomer is then reacted with a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), to form the active magnesium-containing monomer (2-bromo-5-magnesiumchloride-3-alkylthiophene). This is known as a Grignard metathesis or exchange reaction.[5][8]

-

Polymerization: A nickel catalyst, typically Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), is added to the solution of the activated monomer.[6][8] The polymerization proceeds via a chain-growth mechanism, allowing for control over the polymer's molecular weight. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in a dry solvent like tetrahydrofuran (THF).[8]

-

Purification: The polymerization is quenched by adding an acidic solution (e.g., 5 M HCl). The resulting polymer is then precipitated in a non-solvent like cold methanol.[8] To remove catalyst residues and low molecular weight oligomers, the polymer is purified by Soxhlet extraction using a sequence of solvents such as methanol, acetone, and hexane. The final, purified polymer is recovered from a chloroform fraction.[8]

Impact of Alkyl Chain Length on Physicochemical Properties

The length of the alkyl side chain (-(CH₂)nCH₃) profoundly impacts the material's properties, creating a trade-off between processability and optimal electronic performance.

Solubility and Processability

Increasing the length of the alkyl side chain is a common strategy to improve the solubility of conjugated polymers in organic solvents.[9][10] Longer, more flexible chains increase the entropy of mixing and disrupt the strong interchain interactions of the rigid backbones, facilitating dissolution. For instance, poly(3-butylthiophene) (P3BT) has limited solubility compared to poly(3-hexylthiophene) (P3HT) or poly(3-dodecylthiophene) (P3DDT).[11][12] However, excessively long side chains can sometimes lead to processing challenges if they dominate the material's properties.[13]

Thermal Properties

The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are strongly dependent on the side-chain length.

-

Glass Transition Temperature (Tg): Longer alkyl side chains act as plasticizers, increasing the free volume and enhancing the mobility of the polymer backbone. This leads to a significant decrease in Tg as the chain length increases. For example, Tg drops from 45°C for P3BT to 12°C for P3HT and -13°C for poly(3-octylthiophene) (P3OT).[6]

-

Melting Temperature (Tm): In contrast to Tg, the melting temperature of P3ATs generally decreases with increasing alkyl side-chain length.[6][14] This is because the longer side chains increase the distance between the conjugated backbones, weakening the van der Waals forces and disrupting the crystalline packing of the main chains.[6]

Optical Properties

The optical properties, studied via UV-Vis absorption and photoluminescence spectroscopy, provide insight into the polymer's conformation and aggregation state.

-

Solution State: In dilute solutions, P3ATs typically exist as coiled, isolated chains and exhibit a single, broad absorption peak corresponding to the π-π* transition of the conjugated backbone. The position of this peak is relatively insensitive to side-chain length in solution.[11][15]

-

Solid State (Thin Films): In the solid state, the absorption spectrum becomes more structured, with the appearance of vibronic shoulders at lower energies (a red-shift).[14] This is indicative of the formation of ordered, aggregated domains where the polymer backbones are more planar and packed closely together. The degree of this red-shift often correlates with the degree of crystallinity. Shorter alkyl chains (e.g., butyl, hexyl) tend to promote more ordered packing, leading to more pronounced red-shifted absorption compared to longer chains (e.g., dodecyl), which can hinder efficient packing.[4][14]

Morphology and Molecular Packing

The alkyl side chains are the primary determinants of the solid-state morphology. X-ray diffraction (XRD) studies reveal that P3ATs self-assemble into a lamellar structure.

-

Lamellar Spacing: The polymer backbones form planes that are separated by the interdigitated alkyl side chains. The distance between these planes, known as the lamellar distance or d(100) spacing, increases linearly with the length of the alkyl side chain.[4]

-

π-π Stacking: Perpendicular to the lamellar stacking, the polymer backbones pack against each other, a phenomenon known as π-π stacking. The distance of this stacking is typically around 3.8 Å and is crucial for charge transport between chains. While the side-chain length primarily dictates the lamellar spacing, it indirectly affects the quality of π-π stacking. Longer chains can act as physical spacers, disturbing ordered packing and potentially increasing the π-π stacking distance or introducing more disorder.[15]

-

Crystallinity: The overall crystallinity of the polymer film is a balance between the tendency of the backbones to pack and the disruption caused by the side chains. P3ATs with intermediate chain lengths, like P3HT, often exhibit a high degree of crystallinity, which is beneficial for charge mobility.[14]

Electrical Properties

The charge carrier mobility is arguably the most critical property for electronic device performance and is a direct consequence of the film morphology.

-

Charge Transport: In P3ATs, charge transport occurs via hopping between localized states on adjacent polymer chains (interchain) and along the conjugated backbone (intrachain). Efficient interchain hopping requires close π-π stacking.

-

Mobility Trends: Generally, field-effect mobility tends to decrease as the alkyl side-chain length increases beyond an optimal point.[3][16] For example, P3BT-based field-effect transistors have shown higher mobility than those based on P3HT or P3OT.[3] This is attributed to the fact that shorter side chains allow for a higher density of π-stacked structures in the charge transport pathway.[16] However, chains that are too short (e.g., shorter than butyl) result in poor solubility and film formation, which in turn leads to very low mobility. Therefore, a balance must be struck, with P3HT often representing a good compromise between processability and high charge carrier mobility.[4]

Quantitative Data Summary

The following tables summarize the representative effects of linear alkyl chain length on the properties of regioregular P3ATs. Values can vary based on molecular weight, regioregularity, and processing conditions.

Table 1: Thermal and Morphological Properties of P3ATs

| Polymer | Alkyl Chain | Melting Temp (Tm) (°C) | Lamellar Spacing (Å) | π-π Stacking (Å) |

| P3BT | Butyl (C4) | ~250-260[14] | ~12.9 | ~3.8 |

| P3HT | Hexyl (C6) | ~230-240[6][14] | ~16.5[15] | ~3.8 |

| P3OT | Octyl (C8) | ~200-215[14] | ~20.8 | ~3.8 |

| P3DT | Decyl (C10) | ~180-190 | ~23.6 | ~3.8 |

| P3DDT | Dodecyl (C12) | ~160-170[6] | ~26.5 | ~3.8 |

Table 2: Optical and Electrical Properties of P3ATs in Thin Films

| Polymer | Alkyl Chain | Absorption λmax (nm) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |

| P3BT | Butyl (C4) | ~525, 550, 605 | ~1.9[4] | 10⁻² - 10⁻¹[3][16] |

| P3HT | Hexyl (C6) | ~522, 551, 603 | ~1.9[4] | 10⁻³ - 10⁻²[4] |

| P3OT | Octyl (C8) | ~520, 549, 600 | ~1.9[4] | 10⁻⁴ - 10⁻³[4] |

| P3DT | Decyl (C10) | ~518, 545, 595 | ~1.9[4] | 10⁻⁴ - 10⁻³ |

| P3DDT | Dodecyl (C12) | ~515, 540, 590 | ~2.0 | ~10⁻⁵ |

Key Experimental Methodologies

Thin Film Preparation by Spin Coating

-

Solution Preparation: The P3AT polymer is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution may be heated gently to aid dissolution.[11]

-

Substrate Cleaning: Substrates (e.g., glass or Si/SiO₂) are rigorously cleaned by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A UV-Ozone or oxygen plasma treatment is often used as a final step to remove organic residues and create a hydrophilic surface.

-

Spin Coating: A fixed volume of the polymer solution is dispensed onto the substrate. The substrate is then spun at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds).[11] The film thickness is controlled by the solution concentration and spin speed.

-

Annealing: The prepared films are often thermally annealed at a temperature above the polymer's Tg but below its Tm (e.g., 130-150°C) to promote crystallization and improve molecular ordering, which can enhance device performance.[12][14]

Characterization Workflow

The properties of the synthesized polymers and fabricated films are assessed using a suite of characterization techniques.

Organic Field-Effect Transistor (OFET) Fabrication

A common bottom-gate, top-contact OFET architecture is fabricated as follows:

-

A heavily doped silicon wafer serves as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

-

The P3AT active layer is deposited onto the dielectric surface by spin coating as described above.

-

Source and drain electrodes (typically gold) are then deposited on top of the P3AT film through a shadow mask by thermal evaporation in a high-vacuum chamber.

Structure-Property Relationships

The interplay between the alkyl chain length and the final material properties is complex. The following diagram illustrates the key cause-and-effect relationships.

Conclusion

The length of the alkyl side chain in poly(3-alkylthiophene)s is a critical design parameter that provides a powerful handle to tune the material's properties. While longer chains are beneficial for enhancing solubility and processability, they can also disrupt the intermolecular packing necessary for high charge carrier mobility by increasing the spacing between conjugated backbones.[4][15] Conversely, shorter chains can promote denser π-stacking and higher mobility but at the cost of reduced solubility.[3][16] This fundamental trade-off means that the optimal alkyl chain length is often application-dependent. For high-performance electronics, an intermediate length, such as the hexyl chain in P3HT, frequently provides the best balance of properties, leading to its widespread use. A thorough understanding of these structure-property relationships is indispensable for the continued development of advanced organic electronic materials.

References

- 1. The McCullough Group - Research [chem.cmu.edu]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]